molecular formula C11H13BrN2O B13104107 1-(4-Bromophenyl)-N'-hydroxycyclobutanecarboximidamide

1-(4-Bromophenyl)-N'-hydroxycyclobutanecarboximidamide

Cat. No.: B13104107
M. Wt: 269.14 g/mol
InChI Key: GLMXJHSVDIOSAE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide is an organic compound that features a bromophenyl group attached to a cyclobutanecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-N’-hydroxycyclobutanecarboximidamide is unique due to the combination of the bromophenyl group and the cyclobutanecarboximidamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide

InChI

InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14)

InChI Key

GLMXJHSVDIOSAE-UHFFFAOYSA-N

Isomeric SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)/C(=N/O)/N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N

Origin of Product

United States

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